molecular formula C10H12N2O2 B14836250 5-Cyclopropoxy-N-methylpicolinamide

5-Cyclopropoxy-N-methylpicolinamide

Cat. No.: B14836250
M. Wt: 192.21 g/mol
InChI Key: WTJPUWRIVCTYMI-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-N-methylpicolinamide is a chemical compound with the molecular formula C13H18N2O2. It is a derivative of picolinamide, characterized by the presence of a cyclopropoxy group and a methyl group attached to the nitrogen atom. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropoxy-N-methylpicolinamide typically involves the following steps:

    Formation of Acid Chloride: 2-Picolinic acid is treated with thionyl chloride (SOCl2) in the presence of sodium bromide (NaBr) and chlorobenzene to form the corresponding acid chloride.

    Amidation: The acid chloride is then reacted with a solution of methylamine in methanol to yield N-methylpicolinamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-N-methylpicolinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted picolinamides.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-N-methylpicolinamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit Aurora-B kinase, a protein involved in cell division. This inhibition disrupts the mitotic process, leading to the suppression of cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyclopropoxy-N-methylpicolinamide is unique due to its specific structural features, such as the cyclopropoxy group, which may confer distinct biological activities and chemical reactivity compared to other picolinamide derivatives.

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

5-cyclopropyloxy-N-methylpyridine-2-carboxamide

InChI

InChI=1S/C10H12N2O2/c1-11-10(13)9-5-4-8(6-12-9)14-7-2-3-7/h4-7H,2-3H2,1H3,(H,11,13)

InChI Key

WTJPUWRIVCTYMI-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=NC=C(C=C1)OC2CC2

Origin of Product

United States

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